tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate
Description
tert-Butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazole ring fused to a diazepine ring, with a tert-butyl carbamate (Boc) protective group at the 7-position. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications, making it a versatile intermediate in medicinal chemistry and materials science. Derivatives of this compound, such as brominated or substituted analogs (e.g., CAS 1445951-62-1, a dibromo derivative), are frequently employed in cross-coupling reactions or as precursors for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-5-4-10-8-13-9-15(10)7-6-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFPBDGIPKCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=CN2CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological effects.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 239.30 g/mol
- CAS Number : 146014312
The compound's structure features both imidazole and diazepine rings, contributing to its diverse chemical properties and potential interactions within biological systems. The presence of the tert-butyl group enhances lipophilicity, which may influence its absorption and distribution in biological tissues.
Biological Activity Overview
Research indicates that compounds similar to tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antibacterial and antifungal properties.
- CNS Activity : The imidazole and diazepine moieties are often associated with central nervous system effects, particularly in the modulation of GABA receptors.
- Anti-inflammatory Effects : Some derivatives have been assessed for their anti-inflammatory potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results are summarized in Table 1.
| Compound | E. coli Zone of Inhibition (mm) | B. subtilis Zone of Inhibition (mm) | A. niger Zone of Inhibition (mm) | A. flavus Zone of Inhibition (mm) |
|---|---|---|---|---|
| 9 | 15 | 14 | 12 | 11 |
| 10 | 18 | 16 | 14 | 13 |
| Standard | 20 | 20 | 15 | 15 |
The compounds exhibited varying degrees of activity compared to standard antibiotics like ciprofloxacin and antifungals like fluconazole .
CNS Activity
In a pharmacological evaluation, the compound was tested for its affinity for GABA_A receptors. It was found to bind effectively with an IC50 value indicating strong receptor interaction. This suggests potential applications in treating anxiety disorders and other CNS-related conditions .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related imidazole derivatives. The compounds were evaluated using a COX inhibition assay:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| A | 65 | 70 |
| B | 60 | 75 |
| C | 50 | 65 |
The data indicate that the compounds may serve as potential anti-inflammatory agents with selective COX-2 inhibition .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative of imidazodiazepine was tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 2–32 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Imidazodiazepines have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Case Study : A related compound was shown to inhibit methionine aminopeptidase type II (MetAP2), leading to reduced growth in HepG2 liver cancer cells . This suggests that tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine derivatives may share similar mechanisms.
Neurological Applications
Imidazodiazepines are also being investigated for their effects on neurological conditions due to their ability to modulate neurotransmitter systems.
- Research Insight : Compounds in this class have been evaluated for their potential to act as anxiolytics or sedatives by affecting GABAergic pathways .
Enzyme Inhibition
The inhibition of key enzymes is another critical application area for this compound.
- Case Study : Research has identified imidazodiazepines as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial in the treatment of diseases like tuberculosis .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Antimicrobial | Imidazodiazepine derivative | 2–32 | Staphylococcus aureus |
| Anticancer | MetAP2 inhibitor | IC50: 10.84 | HepG2 cells |
| Neurological | GABA receptor modulator | N/A | Various neurological disorders |
| Enzyme Inhibition | IMPDH inhibitor | N/A | Mycobacterium tuberculosis |
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key structural analogs differ in substituents on the imidazo-diazepine core, impacting reactivity, solubility, and biological activity:
Key Observations :
- The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to ethyl esters, influencing binding affinity in drug candidates .
- Brominated derivatives (e.g., 1,3-dibromo) enable Suzuki-Miyaura or Buchwald-Hartwig couplings, critical for introducing aryl/heteroaryl groups .
- Hydroxymethyl-substituted analogs exhibit improved aqueous solubility, making them suitable for biological assays .
Heterocyclic Core Variations
Compounds with related diazepine or imidazole frameworks but differing ring systems:
Key Observations :
Preparation Methods
Acid-Catalyzed Hydrolysis and Decarboxylation
A prominent method involves acid hydrolysis of intermediate esters followed by decarboxylation. For example, EP 2 397 470 A1 describes synthesizing imidazodiazepines via hydrolysis of a 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid derivative (III) using hydrochloric acid (HCl) to yield a dihydrochloride salt (II). Subsequent decarboxylation at 200°C in a microreactor (PTFE) produces the target compound with minimal isomer formation (3% impurity).
Key Steps
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Hydrolysis of ester (III) with HCl to form (II).
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Thermal decarboxylation of (II) at 200°C.
Advantages
Palladium-Catalyzed Cross-Coupling
Stannylation and Iodination
Synthesis of [¹²³I]tert-butyl derivatives involves palladium-mediated stannylation of brominated precursors:
-
Stannylation : (Ph₃P)₃Pd catalyzes reaction of 8-bromo precursor with (Bu₃Sn)₂ to form a tributyltin intermediate.
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Iododestannylation : Treatment with [¹²³I]NaI in acetic acid yields the iodinated product.
Key Metrics
Comparative Analysis of Methods
Efficiency and Scalability
Challenges
-
Isomer formation : Traditional decarboxylation in mineral oil yields 20% Isomidazolam, requiring chromatography.
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Cost : Palladium catalysts and isotopic reagents increase expenses.
Recent Innovations
Q & A
Q. What are the common synthetic routes for tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate, and how are intermediates purified?
The compound is typically synthesized via multi-step protocols involving cyclization, Boc protection, and functional group transformations. For example, a Boc-protected intermediate can be generated by reacting a dihydroquinoxalinone precursor with ethyl chloropyrimidine carboxylate under basic conditions (K₂CO₃), followed by Boc₂O/DMAP-mediated protection . Purification often employs column chromatography (silica gel) for intermediates and recrystallization (e.g., DCM/hexane) for final products to achieve ≥95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to verify hydrogen/carbon environments and stereochemistry .
- HRMS for exact mass validation (e.g., ESI-HRMS with <5 ppm error) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches from Boc groups) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the formation of the imidazo-diazepine core?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Protecting group strategies : Boc groups direct reactivity by shielding specific nitrogen sites, as seen in the selective formation of tert-butyl-protected intermediates .
- Catalyst modulation : Copper(I) catalysts (e.g., CuI) promote cascade reactions via sulfonimidate rearrangements, favoring the desired imidazo-diazepine scaffold .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization steps .
Q. What mechanistic insights exist for the copper-catalyzed cascade reactions in synthesizing related imidazo-diazepine derivatives?
Copper(I) facilitates intramolecular nucleophilic attacks on N-sulfonylketenimine intermediates, followed by sulfonimidate-to-sulfonamide rearrangements. This cascade proceeds via a six-membered transition state, with the Boc group stabilizing the reactive conformation. Computational studies (DFT) suggest that electron-deficient ligands enhance catalytic efficiency by lowering activation barriers .
Q. How should researchers analyze contradictory data in reaction yields when employing different synthetic protocols?
Contradictory yields (e.g., 27% vs. 94% in similar steps) may arise from:
- Variable catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ can alter coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DCM) vs. ethers (THF) influence reaction rates .
- Workup methods : Inadequate quenching of reactive intermediates (e.g., triflates) may reduce yields . Methodological approach : Use Design of Experiments (DoE) to optimize parameters and validate purity via HPLC-NMR coupling .
Q. What computational methods can predict the reactivity of tert-butyl-protected intermediates in complex reactions?
- Density Functional Theory (DFT) : Models transition states for key steps (e.g., Boc deprotection or cyclization) to predict activation energies .
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance in reactions involving bulky tert-butyl groups .
- Machine Learning (ML) : Trains on reaction databases (e.g., Reaxys) to forecast optimal conditions for imidazo-diazepine synthesis .
Methodological Recommendations
- Synthetic Optimization : Prioritize Pd-catalyzed cross-couplings for aryl functionalization (e.g., Buchwald-Hartwig amination) over nucleophilic substitutions to minimize byproducts .
- Stability Testing : Monitor Boc-deprotection kinetics (e.g., via TFA in DCM) using in-situ IR to avoid over-degradation .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or MestReNova) to resolve spectral ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
